molecular formula C6H5BrO3S B1362303 Methyl 4-bromo-3-hydroxythiophene-2-carboxylate CAS No. 95201-93-7

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Cat. No. B1362303
CAS RN: 95201-93-7
M. Wt: 237.07 g/mol
InChI Key: UFTXASQYKJFRKI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C6H5BrO3S . It has a molecular weight of 237.07 g/mol . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of the thienopyranone scaffold, which includes Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, begins with the alkylation of this compound with N-acetylmorpholine . Additionally, 3-Alkoxy-4-bromothiophenes were synthesized in three steps from the readily available methyl 2-carboxylate-3-hydroxythiophene .


Molecular Structure Analysis

The InChI code for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is 1S/C6H5BrO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3 . The Canonical SMILES representation is COC(=O)C1=C(C(=CS1)Br)O .


Physical And Chemical Properties Analysis

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate has a flash point of 103.7°C and a boiling point of 247.9±35.0°C at 760 mmHg . The melting point is between 79-80°C . It is sparingly soluble in water .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Methyl 3-hydroxythiophene-2-carboxylate is used in the synthesis of thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. These compounds are then transformed into ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
    • Another study highlights the tandem reactions to produce 5-substituted compounds of methyl 3-hydroxythiophene-2-carboxylate, modified for 4-alkyl and 4-aryl derivatives (Corral, Lissavetzky, & Manzanares, 1990).
  • Molecular Structure and Properties :

    • A study on the nitration of methyl-3-hydroxythiophene-2-carboxylate revealed the production of isomeric compounds, leading to the preparation of the thieno[3,4-b][1,4]oxazine ring system (Barker, Huddleston, Wood, & Burkitt, 2001).
    • Research on bromoarylation of methyl 2-chloroacrylate under Meerwein conditions provided a method for synthesizing substituted 3-hydroxythiophenes, contributing to structural variety in this class of compounds (Ostapiuk et al., 2021).
  • Synthetic Applications and Derivatives :

    • The synthesis of 3-aminothiophene-2-carboxylates from 3-hydroxy-2-arylacrylonitriles and thioglycolates, using phase transfer catalysis, represents a significant advancement in eco-friendly synthetic techniques (Shah, 2011).
    • Another study described the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates and their reactions with nucleophilic agents, further expanding the chemical versatility of this class of compounds (Pevzner, 2003).

Safety And Hazards

This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection and avoid dust formation . It should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents, bases, and reducing agents .

properties

IUPAC Name

methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTXASQYKJFRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380589
Record name methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

CAS RN

95201-93-7
Record name methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 31 g (0.2 mole) of methyl 3-hydroxy-2-thiophenecarboxylate in 400 milliliters (mL) of glacial acetic acid was added 31.3 g (0.2 mole) of Br2 over 45 minutes (min). After 16 hours (hr), another 31.3 g of Br2 was added over 6 hr and the reaction was stirred another 18 hr. The reaction mixture was poured into aqueous NaHSO3 and extracted with ether. The organic phase was separated, washed with water (2×300 mL), dried over MgSO4, filtered and concentrated to a viscous oil. This oil (47 g) was dissolved in 200 mL of methanol and after 48 hr at 15° C., 36 g (77%) of light pink crystals were collected by filtration. mp 79-80° C. 1H NMR (300 MHz, CDCl3): δ 9.8 (br, 1H); 7.4 (s, 1H); 3.9 (s, 3H). Anal. Calc'd for C6H5BrO3S: C, 30.04; H, 2.23; S, 13.52. Found: C, 30.04; H, 1.92; S, 14.01.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
31.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
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Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
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Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Reactant of Route 6
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Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Citations

For This Compound
6
Citations
KC Gulipalli, S Bodige, P Ravula, S Endoori… - Bioorganic & medicinal …, 2017 - Elsevier
… According to Scheme 1, hydroxyl group of methyl 4-bromo-3-hydroxythiophene-2-carboxylate (1) was methylated using methyl iodide and sodium hydride as a base to get methyl 4-…
Number of citations: 41 www.sciencedirect.com
J Huang, H Guo, MA Uddin, J Yu… - Advanced Electronic …, 2018 - Wiley Online Library
… -2-carboxylate (1) was prepared according to the reported procedure in literatures, then followed by bromination to afford methyl 4-bromo-3-hydroxythiophene-2-carboxylate (2).43-45 …
Number of citations: 19 onlinelibrary.wiley.com
S Pathania, PA Chawla - Bioorganic Chemistry, 2020 - Elsevier
… Initially, methylation of hydroxyl group of methyl 4-bromo-3- hydroxythiophene-2-carboxylate 62 was carried out using methyl iodide and sodium hydride yielding methyl 4-bromo-3-…
Number of citations: 75 www.sciencedirect.com
KC Gulipalli, P Ravula, S Bodige, S Endoori… - Russian Journal of …, 2020 - Springer
… As presented in Scheme 1, the key intermediate amine 4 was prepared from methyl 4-bromo-3-hydroxythiophene-2-carboxylate (1) using our previously reported synthetic approach [15]…
Number of citations: 2 link.springer.com
GA Morales, JR Garlich, J Su, X Peng… - Journal of Medicinal …, 2013 - ACS Publications
… The synthesis of the thienopyranone scaffold began with the alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate 3 with N-acetylmorpholine 4 using LDA in THF to afford 1-(4…
Number of citations: 53 pubs.acs.org
KC Gulipalli - 2020 - ir.kluniversity.in
… methyl 4-bromo-3-hydroxythiophene-2carboxylate 1 (10.0 g, 42.1 mmol) in THF (50 mL) at 0 C during 20 minutes and the …
Number of citations: 0 ir.kluniversity.in

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